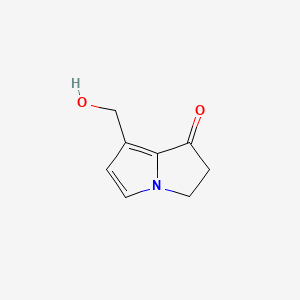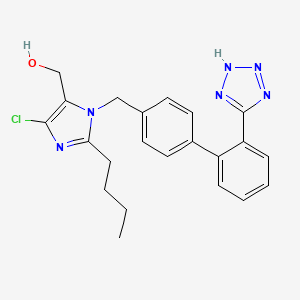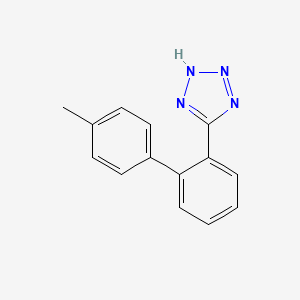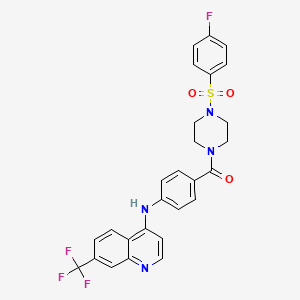
LG 82-4-01
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LG 82-4-01 is a complex organic compound that features a combination of imidazole, ethoxy, chlorothiophene, and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LG 82-4-01 typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring is first synthesized through the reaction of glyoxal and ammonia.
Ethoxylation: The imidazole derivative is then reacted with ethylene oxide to introduce the ethoxy group.
Chlorothiophene Formation: The chlorothiophene moiety is synthesized separately through chlorination of thiophene.
Coupling Reaction: The imidazole-ethoxy derivative is coupled with the chlorothiophene derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
LG 82-4-01 has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its imidazole and thiophene moieties which are known to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of LG 82-4-01 involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways that involve imidazole-binding proteins, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Methylimidazol-1-yl)isophthalic acid: Similar in having an imidazole ring but differs in the substitution pattern and functional groups.
2-(1-Imidazolyl)ethoxybenzoic acid: Shares the imidazole and ethoxy groups but has a benzoic acid moiety instead of chlorothiophene.
Uniqueness
LG 82-4-01 is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both imidazole and chlorothiophene rings in a single molecule is particularly noteworthy for its potential in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
91505-19-0 |
|---|---|
Molekularformel |
C10H10Cl2N2O3S |
Molekulargewicht |
309.17 g/mol |
IUPAC-Name |
4-chloro-5-(2-imidazol-1-ylethoxy)thiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O3S.ClH/c11-7-5-8(9(14)15)17-10(7)16-4-3-13-2-1-12-6-13;/h1-2,5-6H,3-4H2,(H,14,15);1H |
InChI-Schlüssel |
GPQCCNMZXMIFRS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl |
Kanonische SMILES |
C1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
91505-19-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid LG 82-4-01 Lg 82401 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















